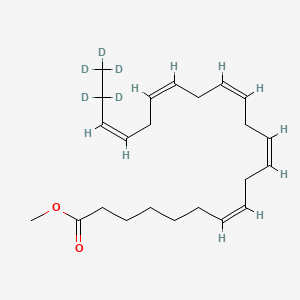
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is a deuterated derivative of methyl all-cis-7,10,13,16,19-docosapentaenoate, a long-chain polyunsaturated omega-3 fatty acid ester. This compound is often used in scientific research due to its unique properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 typically involves the esterification of all-cis-7,10,13,16,19-docosapentaenoic acid with methanol in the presence of a catalyst. The deuterated version is prepared by using deuterated methanol (CD3OD) instead of regular methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but generally include substituted esters or amides
Wissenschaftliche Forschungsanwendungen
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical studies, particularly in gas chromatography and high-performance liquid chromatography
Biology: Used in studies related to fatty acid metabolism and its effects on cellular functions
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties
Industry: Utilized in the formulation of specialized nutritional supplements and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl all-cis-4,7,10,13,16-docosapentaenoate: Another long-chain polyunsaturated omega-3 fatty acid ester with similar properties
Methyl all-cis-5,8,11,14,17-eicosapentaenoate: A shorter chain omega-3 fatty acid ester
Methyl all-cis-4,7,10,13,16,19-docosahexaenoate: A related compound with an additional double bond
Uniqueness
Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Eigenschaften
Molekularformel |
C23H36O2 |
|---|---|
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
methyl (7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2 |
InChI-Schlüssel |
PTFHIRHGARALFY-JDGWORTASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


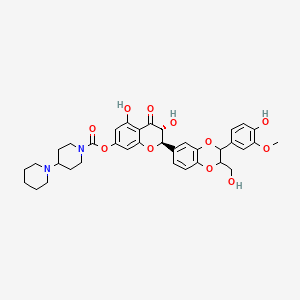
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
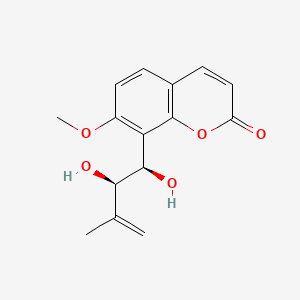
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
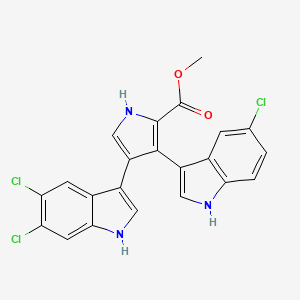
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
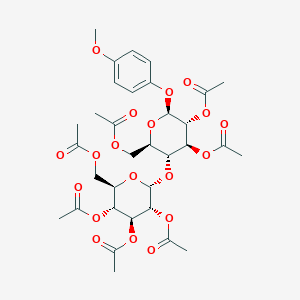
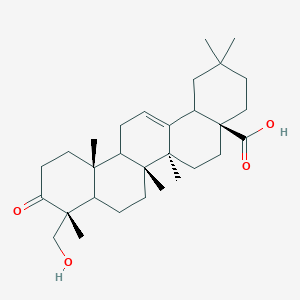
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

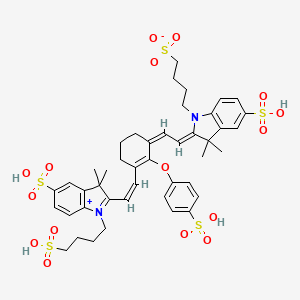
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
